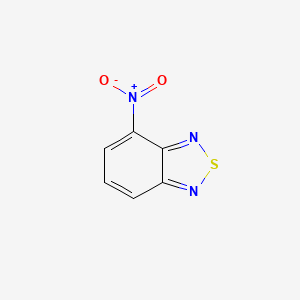

4-Nitro-2,1,3-benzothiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2S/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQKAMJGVIHECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216019 | |

| Record name | 4-Nitro-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6583-06-8 | |

| Record name | 4-Nitro-2,1,3-benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6583-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1,2,3-benzothiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006583068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6583-06-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-1,2,3-benzothiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrobenzo[c][1,2,5]thiadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN6H8S4VKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-nitro-2,1,3-benzothiadiazole

This guide provides a comprehensive overview of the synthesis of 4-nitro-2,1,3-benzothiadiazole, a critical building block in the development of advanced materials and pharmaceuticals. We will delve into the underlying chemical principles, provide a detailed, field-proven experimental protocol, and explain the critical causality behind each step to ensure both reproducibility and a deep understanding of the process.

Introduction: The Significance of the Benzothiadiazole Core

2,1,3-Benzothiadiazole (BTD) is a heterocyclic aromatic compound recognized as a privileged electron-acceptor unit.[1][2] Its unique electronic properties have established it as a cornerstone in the design of a wide array of functional molecules, including fluorescent probes, organic light-emitting diodes (OLEDs), and photovoltaic materials.[1][3]

The introduction of a nitro group at the 4-position of the BTD scaffold yields this compound. This transformation is of paramount importance for several reasons:

-

Electronic Modification : The nitro group is a potent electron-withdrawing group that significantly alters the electronic landscape of the BTD core, enhancing its acceptor properties.

-

Synthetic Versatility : The nitro moiety serves as a versatile synthetic handle. It can be readily reduced to an amino group (NH₂), which opens a gateway to a vast range of subsequent derivatizations, such as amidation, alkylation, and diazotization reactions, allowing for the construction of complex molecular architectures.[4][5]

This guide focuses on the most common and reliable method for this transformation: the direct nitration of 2,1,3-benzothiadiazole via electrophilic aromatic substitution.

The Chemistry: Electrophilic Nitration of an Electron-Poor System

The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. However, the BTD ring is inherently electron-deficient, making it less reactive towards electrophiles than simple benzene.[1] This necessitates the use of a powerful nitrating agent to drive the reaction efficiently.

The Mechanism:

-

Generation of the Electrophile : The reaction employs a "sulfonitric mixture," a combination of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate then loses a molecule of water to generate the highly reactive electrophile: the nitronium ion (NO₂⁺) .[4][6]

-

Electrophilic Attack : The π-electron system of the BTD ring acts as a nucleophile, attacking the nitronium ion. This attack preferentially occurs at the C4 position, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Re-aromatization : A weak base, typically the bisulfate ion (HSO₄⁻) present in the mixture, abstracts a proton from the C4 position of the sigma complex. This step restores the aromaticity of the benzene ring and yields the final product, this compound.

The regioselectivity favoring the 4-position is a known outcome for the electrophilic substitution on the BTD core under these conditions.[1][5]

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol is adapted from established literature procedures and has been validated for its high yield and reliability.[4]

Materials and Reagents

-

2,1,3-Benzothiadiazole (C₆H₄N₂S)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Sodium Hydroxide (NaOH)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water (H₂O)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Liquid nitrogen bath (optional, for initial freezing)

-

Separatory funnel (250 mL)

-

Rotary evaporator

Synthesis Procedure

-

Preparation of the Nitrating Mixture (Caution!) : In a 100 mL round-bottom flask, carefully add 24 mL of concentrated H₂SO₄ (98%) and 8 mL of concentrated HNO₃ (70%). This process is highly exothermic. Cool the mixture in a liquid nitrogen bath until frozen or in an ice bath to below 0°C.

-

Substrate Addition : To the cold, stirred sulfonitric mixture, add 2.00 g (14.7 mmol) of 2,1,3-benzothiadiazole in small portions.

-

Reaction : Remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for 3 hours. The solution will typically develop a deep color.

-

Quenching : After 3 hours, cool the reaction mixture in an ice bath. Very slowly and carefully, add 15 mL of cold deionized water dropwise. The addition is highly exothermic; maintain vigorous stirring and ensure the temperature does not rise excessively.

-

Neutralization : While still in the ice bath, slowly add a pre-prepared solution of approximately 18.0 g of NaOH in 40 mL of water. This neutralization must be performed cautiously over about an hour to control the heat generated. After the bulk of the acid is neutralized, add solid NaHCO₃ in small portions until the pH of the solution is neutral (pH ≈ 7).

-

Extraction : Transfer the neutralized mixture to a separatory funnel. Extract the product with dichloromethane (2 x 40 mL).

-

Work-up : Combine the organic layers and wash them with deionized water (2 x 20 mL). Dry the organic fraction over anhydrous Na₂SO₄.

-

Isolation : Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator. The resulting product is a reddish solid.[4] A typical yield for this procedure is approximately 95%.[4]

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Product Characterization and Data

The synthesized product can be characterized using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

| Property | Data |

| Molecular Formula | C₆H₃N₃O₂S |

| Molecular Weight | 181.17 g/mol |

| CAS Number | 6583-06-8 |

| Appearance | Reddish or Slightly Pale Yellow Solid |

| Melting Point | 108-110 °C |

| Typical Yield | ~95% |

(Data sourced from[4][7][8][9][10])

References

-

N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. [Link]

-

Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release. ResearchGate. [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. [Link]

-

2,1,3-Benzothiadiazole, 4-nitro-. NIST WebBook. [Link]

-

2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]

-

This compound. PubChem. [Link]

-

2,1,3-Benzothiadiazole. Wikipedia. [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. ACS Publications. [Link]

-

This compound. Matrix Fine Chemicals. [Link]

-

Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. National Institutes of Health. [Link]

-

Synthesis of Some 1, 3 -Benzothiazine-4-ones as Potential Antitubercular Agent. EAS Publisher. [Link]

-

Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. ResearchGate. [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

-

1,2,3-benzothiadiazole 1,1-dioxide. Organic Syntheses. [Link]

- Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative.

-

Direct nitration of five membered heterocycles. Semantic Scholar. [Link]

Sources

- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 4. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. aiinmr.com [aiinmr.com]

- 7. 2,1,3-Benzothiadiazole, 4-nitro- [webbook.nist.gov]

- 8. This compound | C6H3N3O2S | CID 81062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS [matrix-fine-chemicals.com]

- 10. labproinc.com [labproinc.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-nitro-2,1,3-benzothiadiazole

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Importance in Research and Development

4-nitro-2,1,3-benzothiadiazole is a heterocyclic aromatic compound that stands as a pivotal building block in the fields of materials science and medicinal chemistry. Its strategic importance stems from the unique electronic interplay between the electron-deficient nitro group and the π-conjugated benzothiadiazole core. This inherent push-pull electronic character makes it a subject of significant interest for developing advanced functional materials.

From a drug development perspective, the 2,1,3-benzothiadiazole scaffold is a privileged structure, appearing in numerous pharmacologically active agents. The 4-nitro derivative, in particular, serves as a crucial intermediate. Its nitro moiety not only modulates the electronic properties of the core structure but also acts as a versatile chemical handle for further synthetic transformations. A key application is its use as a quenched fluorophore precursor; the nitro group effectively silences fluorescence, which can be restored upon its chemical reduction to an amino group, a mechanism elegantly exploited in the design of hypoxia-activated fluorescent probes for tumor cell imaging.[1]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both established data and field-proven experimental protocols. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics for novel applications.

Molecular and Structural Properties

The foundational characteristics of a molecule are dictated by its structure. For this compound, these have been well-characterized, providing a solid basis for understanding its behavior.

Chemical Identity

The compound is unambiguously identified by the following descriptors:

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 6583-06-8 | [2][3] |

| Molecular Formula | C₆H₃N₃O₂S | [3] |

| Molecular Weight | 181.17 g/mol | [4] |

| SMILES String | C1=CC2=NSN=C2C(=C1)[O-] | [2] |

| InChIKey | IWQKAMJGVIHECB-UHFFFAOYSA-N | [2][3] |

Crystal Structure

The solid-state packing and intermolecular interactions are critical for understanding properties like solubility and melting point. X-ray diffraction studies have provided a detailed view of the crystalline form of this compound.[2]

The causality behind its high melting point relative to the parent benzothiadiazole (m.p. 54°C) can be attributed to the strong intermolecular interactions, including potential π-π stacking of the aromatic systems and dipole-dipole interactions involving the highly polar nitro group.[5]

| Crystallographic Parameter | Value |

| System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Unit Cell Dimensions | a = 4.6171 Å, b = 9.9885 Å, c = 14.8728 Å |

| α = 90.00°, β = 98.403°, γ = 90.00° | |

| Z Value | 4 |

| COD Number | 7216997 |

| Source: Crystallography Open Database via PubChem[2] |

Core Physicochemical Parameters

These quantitative parameters are fundamental to predicting the behavior of the compound in various experimental and biological systems.

| Property | Value | Notes | Source(s) |

| Physical State | Slightly pale yellow to yellow-green solid | Crystalline powder form is typical. | [6] |

| Melting Point (°C) | 108 - 110 | The relatively high melting point reflects a stable crystal lattice with significant intermolecular forces. | [4] |

| Boiling Point (°C) | 314.3 ± 15.0 (Predicted) | High boiling point is consistent with its molecular weight and polar nature. | |

| Density (g/cm³) | 1.591 (estimate) | ||

| LogP (XLogP3) | 1.6 | This computed value indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility, a key parameter in drug design. | [2] |

| pKa | Data not available | The molecule is expected to be very weakly basic. The lone pairs on the thiadiazole nitrogens are part of the aromatic system, reducing their availability for protonation. |

Spectroscopic Profile

The interaction of this compound with electromagnetic radiation provides a detailed fingerprint of its electronic and vibrational structure.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by signals corresponding to the aromatic system and the nitro group. Key vibrational frequencies provide direct evidence for the compound's functional groups.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching modes.

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro (NO₂) group, respectively. The electron-withdrawing nature of the benzothiadiazole ring influences the exact position of these peaks.

-

~850-750 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.

An interactive version of the condensed phase IR spectrum is available for detailed analysis in the NIST Chemistry WebBook.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The molecule has three aromatic protons. The proton on the carbon between the two fused rings is not observed. The spectrum is expected to be a complex multiplet in the aromatic region (δ 7.5-9.0 ppm). The powerful electron-withdrawing effect of the nitro group at the 4-position will cause a significant downfield shift (to higher ppm) for the adjacent proton at the 5-position. The protons at the 6 and 7-positions will also be influenced, leading to a distinct splitting pattern.

-

¹³C NMR: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons bonded to the heteroatoms (C4, C7a, C3a) and the nitro group (C4) will be the most deshielded (furthest downfield).

UV-Visible (UV-Vis) Spectroscopy

As a nitroaromatic heterocyclic compound, this compound is a strong chromophore, absorbing light in the UV and potentially the visible region. The absorption is due to π → π* transitions within the conjugated aromatic system and n → π* transitions involving the lone pairs on the nitrogen and sulfur atoms. The presence of the nitro group extends the conjugation and typically results in a bathochromic (red) shift of the absorption maximum (λmax) compared to the unsubstituted benzothiadiazole.[1][8]

Fluorescence Spectroscopy

A defining feature of this compound is its lack of significant fluorescence . This is a classic example of fluorescence quenching by a nitroaromatic group. Upon photoexcitation, the excited state energy is rapidly dissipated through non-radiative pathways facilitated by the nitro group.

This property is not a limitation but a key functional attribute. It allows the molecule to serve as an excellent "off" component in an "off/on" fluorescent sensor. The chemical reduction of the nitro group to an electron-donating amino group (NH₂) alleviates this quenching, "turning on" the fluorescence of the resulting 4-amino-2,1,3-benzothiadiazole. This principle is the cornerstone of its use in designing probes for reductive environments, such as hypoxic tumors.[1]

Solubility Profile

While quantitative solubility data is not widely published, a qualitative profile can be inferred from the molecular structure. The molecule possesses a large, relatively nonpolar aromatic core but also a highly polar nitro group.

| Solvent Type | Predicted Solubility | Rationale |

| Polar Aprotic | Soluble | Solvents like DMSO, DMF, and Acetone are expected to effectively solvate the molecule due to their polarity and ability to interact with the nitro group. |

| Chlorinated | Moderately Soluble | Solvents like Dichloromethane (DCM) and Chloroform should provide moderate solubility. |

| Nonpolar Aromatic | Sparingly Soluble | Solvents like Toluene may provide some solubility due to π-π interactions with the aromatic system. |

| Alcohols | Sparingly Soluble | Solvents like Ethanol and Methanol may offer limited solubility. |

| Water | Insoluble | Despite the polar nitro group, the large hydrophobic benzothiadiazole core is expected to render the molecule insoluble in aqueous media. |

| Hexane/Alkanes | Insoluble | The polarity of the molecule is too high for dissolution in nonpolar aliphatic solvents. |

Synthesis and Reactivity

Understanding the synthesis and key reactions of this compound is essential for its application as a chemical intermediate.

Synthesis Workflow

The most direct and common synthesis is the electrophilic nitration of the parent 2,1,3-benzothiadiazole.[9] The reaction proceeds by treating the starting material with a potent nitrating agent, typically a mixture of concentrated nitric and sulfuric acids.

Caption: Synthetic route to this compound.

Key Reactivity: Reduction of the Nitro Group

The primary and most synthetically useful reaction is the reduction of the nitro group to a primary amine (4-amino-2,1,3-benzothiadiazole). This transformation is pivotal as it converts a strongly electron-withdrawing group into a strongly electron-donating group, dramatically altering the molecule's electronic and photophysical properties (e.g., activating fluorescence).

Caption: Key reactivity pathway for activating fluorescence.

Experimental Protocols

The following protocols are provided as self-validating systems for the characterization of this compound.

Protocol: Synthesis via Nitration

This protocol is adapted from a reported procedure.[9]

-

Preparation: In a flask suitable for exothermic reactions, carefully prepare a sulfonitric mixture by adding 8 mL of 70% nitric acid to 24 mL of 98% sulfuric acid. Cool this mixture in an ice or dry ice/acetone bath.

-

Reaction: Slowly add 2.0 g (14.7 mmol) of 2,1,3-benzothiadiazole to the cold, stirred sulfonitric mixture.

-

Incubation: Remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for 3 hours.

-

Workup: Carefully pour the reaction mixture over crushed ice. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash thoroughly with cold water until the filtrate is neutral to pH paper.

-

Purification: Dry the crude product. Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain a purified product.

-

Validation: Confirm the identity and purity of the product by measuring its melting point and acquiring IR and NMR spectra, comparing them against reference data.

Protocol: Determination of pKa via Potentiometric Titration

As no pKa value is published, this standard protocol can be used for its determination.[10]

-

Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a co-solvent system (e.g., 50:50 ethanol:water) due to its poor aqueous solubility. Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.

-

Acidic Titration: Take a known volume (e.g., 20 mL) of the sample solution. If necessary, adjust the initial pH to ~12 with 0.1 M NaOH.

-

Titration Run (Acid): Titrate the solution with standardized 0.1 M HCl, adding small, precise aliquots. Record the pH after each addition, ensuring the reading stabilizes. Continue until a significant drop in pH past the equivalence point is observed.

-

Basic Titration: Take a fresh 20 mL aliquot of the sample solution. Adjust the initial pH to ~2 with 0.1 M HCl.

-

Titration Run (Base): Titrate this solution with standardized 0.1 M NaOH in a similar manner, recording pH values until well past the equivalence point.

-

Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point. Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV vs. V) corresponds to the equivalence point.

-

Trustworthiness: Perform the titration in triplicate to ensure reproducibility. The consistency of the determined pKa values validates the result.

Protocol: Determination of Solubility

-

Solvent Selection: Choose a range of solvents for testing (e.g., water, ethanol, acetone, dichloromethane, DMSO).

-

Sample Preparation: To a series of vials, add a pre-weighed excess amount of this compound (e.g., 10 mg).

-

Equilibration: Add a precise volume of a chosen solvent (e.g., 1 mL) to each vial. Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully remove a known aliquot of the supernatant. Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of a UV-Vis spectrophotometer.

-

Analysis: Measure the absorbance of the diluted solution at the λmax of the compound. Calculate the concentration using a pre-established calibration curve.

-

Validation: The presence of undissolved solid at the end of the equilibration period is crucial to confirm that a saturated solution was achieved, thus validating the measurement.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Terrier, F., & Bastrakov, M. A. (2015). The pKa values of the nitro(hetero)arenes and reactivity for the Diels-Alder dearomative cycloaddition. ResearchGate. [Link]

-

Manallack, D. T. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Per-Ola, N., & Csaba, S. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link]

-

Gas Phase Proton Affinity, Basicity, and pKa Values for Nitrogen Containing Heterocyclic Aromatic Compounds. ResearchGate. [Link]

-

NIST. 2,1,3-Benzothiadiazole, 4-nitro-. NIST Chemistry WebBook. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information. RSC. [Link]

-

Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. MDPI. [Link]

-

2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]

-

Wikipedia. 2,1,3-Benzothiadiazole. Wikimedia Foundation. [Link]

-

N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. [Link]

-

Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. NIH. [Link]

-

UV/Vis absorption and emission spectra of 10⁻⁵ M CH₂Cl₂ solutions... ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C6H3N3O2S | CID 81062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,1,3-Benzothiadiazole, 4-nitro- [webbook.nist.gov]

- 4. This compound 99 6583-06-8 [sigmaaldrich.com]

- 5. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 6. labproinc.com [labproinc.com]

- 7. 2,1,3-Benzothiadiazole(273-13-2) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism [mdpi.com]

- 10. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Mechanism of Action of 4-nitro-2,1,3-benzothiadiazole (NBD) as a Fluorophore

This guide provides a comprehensive exploration of the core principles governing the function of 4-nitro-2,1,3-benzothiadiazole (NBD) and its derivatives as versatile fluorophores in research and drug development. We will delve into the fundamental mechanism of action, the chemical reactivity that underpins its use as a labeling agent, and its remarkable environmental sensitivity, which makes it a powerful tool for probing molecular environments.

The Core Principle: Intramolecular Charge Transfer (ICT)

The fluorescence of NBD-based compounds originates from a photophysical process known as Intramolecular Charge Transfer (ICT).[1][2][3] In its ground state, the NBD core possesses a degree of charge separation due to the presence of an electron-donating group and a potent electron-withdrawing nitro (-NO₂) group.[2][3] Upon excitation with light, a significant transfer of electron density occurs from the electron-donating moiety to the electron-accepting nitro group.[2][3][4] This excited state, with its enhanced charge separation, is highly sensitive to the surrounding environment.[3][5]

The efficiency of this ICT process and the subsequent fluorescence emission are critically dependent on the nature of the substituent at the 4-position of the benzothiadiazole ring. For instance, when the substituent is a poor electron donor like a chlorine atom (in NBD-Cl) or an oxygen-based ether group (in NBD-OR), the resulting compounds are either non-fluorescent or very weakly fluorescent.[1] Conversely, when a strong electron-donating group, such as a primary or secondary amine, is attached, a highly fluorescent product is formed.[1][2]

Jablonski Diagram Illustrating the ICT Process

The following diagram illustrates the key electronic transitions involved in the fluorescence of an NBD-amine adduct, a classic example of an ICT-based fluorophore.

Caption: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) process.

The Enabling Chemistry: Nucleophilic Aromatic Substitution (SNAr)

A key feature that makes NBD derivatives such as 4-chloro-7-nitro-2,1,3-benzothiadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) powerful tools in biological research is their ability to act as fluorogenic labeling reagents.[1][2] These compounds are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon reaction with nucleophiles like primary and secondary amines or thiols.[1][2][6] This transformation is based on a Nucleophilic Aromatic Substitution (SNAr) reaction.[2][7]

The benzothiadiazole ring is rendered highly electron-deficient by the strong electron-withdrawing nitro group.[2] This makes the carbon atom at the 4-position, which is attached to a good leaving group (like chlorine or fluorine), highly susceptible to nucleophilic attack.[1][2] When a nucleophile, such as the lone pair of electrons on an amine or thiol, attacks this electrophilic carbon, the leaving group is displaced, forming a stable, fluorescent NBD-adduct.[2][7]

Reaction Mechanism of NBD-Cl with a Primary Amine

The following diagram illustrates the SNAr reaction between NBD-Cl and a primary amine, which is a cornerstone of its application as a labeling agent.

Caption: SNAr reaction of NBD-Cl with a primary amine.

Environmental Sensitivity: A Probe of the Microenvironment

A defining characteristic of the NBD fluorophore is its remarkable sensitivity to the local environment, particularly solvent polarity.[3][5] NBD and its fluorescent derivatives exhibit very weak fluorescence in polar, aqueous environments, a phenomenon attributed to the formation of hydrogen bonds with water molecules, which provides a pathway for non-radiative decay of the excited state.[3] However, when transferred to a non-polar, hydrophobic environment, such as the interior of a lipid membrane or the binding pocket of a protein, its fluorescence quantum yield increases significantly.[3][5][8]

This environmental sensitivity is a direct consequence of the large change in dipole moment that occurs upon excitation due to the ICT process.[3][5] The excited state is more polar than the ground state and is thus stabilized by polar solvents, which can lead to a red-shift in the emission spectrum. This solvatochromic behavior makes NBD an invaluable tool for studying:

-

Membrane Dynamics and Fluidity: NBD-labeled lipids are widely used to probe the physical state of biological membranes.[8][9]

-

Protein Conformation and Binding: Changes in the fluorescence of an NBD probe attached to a protein can signal conformational changes or ligand binding events.[3]

-

Drug-Target Interactions: NBD-labeled ligands can be employed in high-throughput screening assays to identify compounds that bind to a specific target.[3]

Photophysical Properties of NBD in Different Environments

The following table summarizes the typical changes in the photophysical properties of NBD-based fluorophores in response to environmental polarity.

| Property | Non-Polar Environment | Polar Environment | Rationale |

| Fluorescence Quantum Yield | High | Low | Reduced non-radiative decay in non-polar media.[3] |

| Fluorescence Lifetime | Longer | Shorter | Increased non-radiative decay pathways in polar solvents.[5][10] |

| Emission Maximum (λem) | Blue-shifted | Red-shifted | Stabilization of the polar excited state by polar solvents.[5] |

Applications in Research and Drug Development

The unique combination of fluorogenic reactivity and environmental sensitivity has established NBD and its derivatives as indispensable tools in various scientific disciplines.

Labeling of Biomolecules

NBD-Cl and NBD-F are widely used to fluorescently label a variety of biomolecules containing primary or secondary amine groups, including:

-

Amino Acids and Peptides: Enabling their detection and quantification in complex mixtures.[2]

-

Proteins: For studying protein localization, dynamics, and interactions.[11]

-

Lipids: NBD-labeled lipids are extensively used to study membrane structure and function.[8][12]

-

Drugs and Small Molecules: To facilitate studies on their uptake, distribution, and mechanism of action.[13][14]

Sensing of Small Molecules and Ions

The reactivity of the NBD scaffold has been ingeniously exploited to design fluorescent probes for the detection of various biologically important small molecules and ions, such as:

-

Thiols: Probes have been developed for the detection of cysteine, glutathione, and other biothiols.[6][15]

-

Hydrogen Sulfide (H₂S): NBD-based probes are used for the sensitive and selective detection of this important gasotransmitter.[1]

-

Reactive Oxygen Species (ROS): Certain NBD derivatives can be used to detect specific ROS.

Cellular Imaging

The small size and favorable photophysical properties of NBD make it well-suited for fluorescence microscopy applications.[16] NBD-labeled molecules can be used to visualize a wide range of cellular processes, including:

-

Lipid Trafficking: Following the internalization and distribution of lipids within cells.[9]

-

Receptor Localization and Dynamics: Tracking the movement and clustering of cell surface receptors.[17][18]

-

Enzyme Activity: Designing fluorogenic substrates that become fluorescent upon enzymatic cleavage.[11]

Experimental Protocols

General Protocol for Labeling Amines with NBD-Cl

This protocol provides a general guideline for the derivatization of primary and secondary amines with NBD-Cl. Optimization of reaction conditions (pH, temperature, time, and reagent concentrations) is crucial for specific applications.

-

Sample Preparation: Dissolve the amine-containing sample in a suitable buffer, typically a borate or bicarbonate buffer at pH 8-10.5.[2]

-

Reagent Preparation: Prepare a stock solution of NBD-Cl in a water-miscible organic solvent such as acetonitrile or methanol.

-

Derivatization Reaction:

-

Add the NBD-Cl solution to the sample solution. A molar excess of NBD-Cl is typically used.

-

Incubate the reaction mixture at a controlled temperature (e.g., 50-70°C) for a specific duration (e.g., 10-60 minutes).

-

-

Reaction Quenching: Stop the reaction by adding a small amount of an acid (e.g., HCl) to lower the pH.

-

Analysis: Analyze the fluorescent NBD-amine adduct using a suitable technique such as fluorescence spectroscopy or high-performance liquid chromatography (HPLC) with a fluorescence detector.

Workflow for Cellular Imaging with NBD-Labeled Probes

The following diagram outlines a typical workflow for visualizing the uptake and localization of an NBD-labeled probe in live cells using fluorescence microscopy.

Caption: Workflow for cellular imaging with NBD probes.

Conclusion

The this compound (NBD) scaffold represents a remarkably versatile platform in the design of fluorescent probes and labels. Its mechanism of action, rooted in the principles of Intramolecular Charge Transfer and enabled by Nucleophilic Aromatic Substitution chemistry, provides a robust foundation for its broad utility. The profound environmental sensitivity of NBD fluorophores offers a unique window into the molecular world, allowing researchers to probe the intricacies of biological systems with high sensitivity and specificity. As a Senior Application Scientist, I have witnessed firsthand the transformative impact of NBD-based tools in advancing our understanding of complex biological processes and in the development of novel therapeutics. The continued exploration and innovative application of this exceptional fluorophore promise to yield further groundbreaking discoveries in the years to come.

References

-

He, L., et al. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. PubMed Central. [Link]

-

Pabbathi, A., et al. (2021). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. MDPI. [Link]

-

PlumX Metrics. (2023). Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes. PlumX Metrics. [Link]

-

National Institutes of Health. (2023). Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes. PMC. [Link]

-

Frontiers. (2021). NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel. Frontiers in Chemistry. [Link]

-

Royal Society of Chemistry. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews. [Link]

-

Royal Society of Chemistry. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. RSC Publishing. [Link]

-

Royal Society of Chemistry. (2016). NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (n.d.). Application of NBD-Labeled Lipids in Membrane and Cell Biology. ResearchGate. [Link]

-

ACS Publications. (2024). Recent Advancements and Future Prospects in NBD-Based Fluorescent Chemosensors: Design Strategy, Sensing Mechanism, and Biological Applications. ACS Omega. [Link]

-

ResearchGate. (n.d.). Solvent-dependent photophysical properties of NBD-Bu. ResearchGate. [Link]

-

National Institutes of Health. (2010). Application of an Environmentally-Sensitive Fluorophore for Rapid Analysis of the Binding and Internalization of Gene Carriers. PMC. [Link]

-

ResearchGate. (n.d.). Reaction mechanism between NBD-Cl and three examples of nucleophiles. ResearchGate. [Link]

-

ResearchGate. (2021). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. ResearchGate. [Link]

-

Semantic Scholar. (2021). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Semantic Scholar. [Link]

-

CityUHK Scholars. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. CityUHK Scholars. [Link]

-

National Institutes of Health. (2025). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. PMC. [Link]

-

Royal Society of Chemistry. (2014). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. Physical Chemistry Chemical Physics. [Link]

-

ResearchGate. (2025). New NBD-based fluorescent probes for biological thiols. ResearchGate. [Link]

-

National Institutes of Health. (2014). Hydrogen Sulfide Deactivates Common Nitrobenzofurazan-Based Fluorescent Thiol Labeling Reagents. PMC. [Link]

-

National Institutes of Health. (2016). Fluorescent Probes for Live Cell Thiol Detection. PMC. [Link]

-

ResearchGate. (n.d.). Reaction of NBD-Cl with primary amines. ResearchGate. [Link]

-

National Institutes of Health. (2023). Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. PMC. [Link]

-

Semantic Scholar. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Application of NBD-Cl for the determination of amines and amino acids using HPLC. ResearchGate. [Link]

-

National Institutes of Health. (2021). NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel. PMC. [Link]

-

ResearchGate. (2025). Fluorescence of nitrobenzoxadiazole (NBD) labeled lipids in model membranes is connected not to lipid mobility, but to probe location. ResearchGate. [Link]

-

MDPI. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]

-

ResearchGate. (n.d.). Representation of the charge transfer that occurs upon the two transitions. ResearchGate. [Link]

-

PubMed. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. PubMed. [Link]

-

ResearchGate. (n.d.). Utilization of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic reagent for the development of a spectrofluorometric assay method for taurine in energy drinks. ResearchGate. [Link]

-

Semantic Scholar. (2017). Utilization of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic reagent for the development of a spectrofluorometr. Semantic Scholar. [Link]

-

Royal Society of Chemistry. (2019). An intramolecular charge transfer and excited state intramolecular proton transfer based fluorescent probe for highly selective detection and imaging of formaldehyde in living cells. RSC Publishing. [Link]

Sources

- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ossila.com [ossila.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. NBD-PE | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]

- 13. PlumX [plu.mx]

- 14. Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel [frontiersin.org]

- 18. NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Properties of 4-nitro-2,1,3-benzothiadiazole: From Core Principles to Advanced Applications

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic properties of 4-nitro-2,1,3-benzothiadiazole (NBT), a pivotal heterocyclic compound in the fields of materials science and biomedical research. We delve into its synthesis, structural characterization, and the nuanced details of its electronic absorption and fluorescence behavior. A central theme of this guide is the critical role of the nitro group, which acts as a powerful electron-withdrawing moiety and a fluorescence quencher. This characteristic positions NBT not as a conventional fluorophore, but as a highly effective pro-fluorophore, particularly for sensing hypoxic environments in biological systems. We will examine the underlying principles of its solvatochromism, support our analysis with computational insights, and provide detailed, field-proven experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of NBT and its applications.

Introduction: The Benzothiadiazole Scaffold and the Influence of the Nitro Group

The 2,1,3-benzothiadiazole (BTD) core is a cornerstone in the design of advanced functional materials and fluorescent probes.[1][2] As an electron-deficient aromatic system, BTD is a versatile building block for creating molecules with tunable photophysical properties, high photostability, and significant Stokes shifts.[1] When functionalized at the 4-position with a potent electron-withdrawing nitro (-NO₂) group, the resulting compound, this compound (NBT), exhibits unique electronic characteristics.

The introduction of the nitro group establishes a strong intramolecular "push-pull" system. The benzene portion of the scaffold acts as an electron donor, while the fused thiadiazole ring and the nitro group serve as powerful electron acceptors.[3] This electronic architecture is fundamental to its spectroscopic behavior. However, it is crucial to understand that the nitro group is also a well-established fluorescence quencher.[4][5] Consequently, NBT itself is typically non-fluorescent or very weakly fluorescent. Its primary value in fluorescence applications arises from its chemical reactivity; the nitro group can be selectively reduced to a highly fluorescent amino (-NH₂) group under specific conditions, such as cellular hypoxia.[4][6] This guide will, therefore, treat NBT as a foundational pro-fluorophore, whose own spectroscopic properties are the key to unlocking its potential as a responsive sensor.

Synthesis and Structural Characterization

The most direct and widely adopted method for preparing NBT is the electrophilic nitration of the parent 2,1,3-benzothiadiazole heterocycle.[7][8] This reaction leverages a potent sulfonitric mixture to introduce the nitro group at the C4 position.

Experimental Protocol: Synthesis of this compound

-

Rationale: This protocol utilizes a mixture of concentrated sulfuric and nitric acids to generate the nitronium ion (NO₂⁺), the active electrophile. The reaction is initiated at low temperature to control the exothermic reaction and then allowed to proceed at room temperature.

-

Materials: 2,1,3-benzothiadiazole, 98% Sulfuric Acid (H₂SO₄), 70% Nitric Acid (HNO₃), Dichloromethane (CH₂Cl₂), Sodium Bicarbonate (NaHCO₃), Sodium Sulfate (Na₂SO₄), ice, round-bottom flask, magnetic stirrer.

-

Procedure:

-

In a flask equipped with a magnetic stirrer, carefully prepare a sulfonitric mixture by adding 8 mL of 70% HNO₃ to 24 mL of 98% H₂SO₄.

-

Cool this mixture in an ice or liquid nitrogen bath until it begins to solidify.

-

Slowly add 2.0 g (14.7 mmol) of 2,1,3-benzothiadiazole to the cold, stirred mixture. Ensure the temperature does not rise significantly.

-

Remove the flask from the cooling bath and allow it to warm to room temperature.

-

Stir the reaction mixture vigorously for 3 hours at room temperature.

-

Carefully pour the reaction mixture over crushed ice in a large beaker.

-

Neutralize the acidic solution by slowly adding solid NaHCO₃ in small portions until effervescence ceases and the pH is neutral (~7).

-

Extract the aqueous mixture with dichloromethane (2 x 40 mL).

-

Combine the organic layers and wash with water (2 x 20 mL).

-

Dry the organic fraction over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the product as a solid.[7]

-

-

Validation: The identity and purity of the synthesized NBT (MW: 181.17 g/mol [9]) should be confirmed using standard analytical techniques.

Caption: Synthesis of this compound via electrophilic nitration.

Electronic Absorption and Solvatochromism

The UV-Vis absorption spectrum of NBT is dominated by intramolecular charge-transfer (ICT) transitions.[11] Upon absorption of light, electron density shifts from the electron-rich benzene moiety to the electron-deficient nitro-substituted thiadiazole portion of the molecule. This behavior makes its absorption spectrum highly sensitive to the surrounding solvent environment.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[12] NBT exhibits positive solvatochromism, meaning its absorption maximum (λmax) shifts to longer wavelengths (a bathochromic or red-shift) as the solvent polarity increases.

-

Causality: In the ground state, NBT has a certain dipole moment. Upon photoexcitation to the ICT state, the separation of charge increases, leading to a significantly larger dipole moment in the excited state. Polar solvents can organize around the molecule and stabilize the more polar excited state to a greater extent than the ground state. This reduces the energy gap between the ground and excited states, resulting in the absorption of lower-energy (longer wavelength) light.

Caption: Energy diagram illustrating positive solvatochromism in NBT.

Table 1: Absorption Properties of NBT in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Hexane | 1.88 | ~340 | Data not consistently available |

| Toluene | 2.38 | ~355 | Data not consistently available |

| Dichloromethane | 8.93 | ~365 | Data not consistently available |

| Acetonitrile | 37.5 | ~380 | Data not consistently available |

| Methanol | 32.7 | ~385 | Data not consistently available |

(Note: Exact values can vary based on experimental conditions. The trend of bathochromic shift with increasing solvent polarity is the key takeaway.)

Fluorescence Properties: A Pro-Fluorophore Activated by Reduction

As previously stated, the nitro group is a highly effective fluorescence quencher. Therefore, this compound is essentially non-fluorescent. Its significance in fluorescence-based applications stems from its conversion to 4-amino-2,1,3-benzothiadiazole (NBT-NH₂).

The reduction of the nitro group to an amino group fundamentally alters the electronic properties of the molecule. The amino group is a strong electron-donating group, which dramatically enhances the intramolecular charge transfer character and, crucially, removes the quenching pathway. The resulting NBT-NH₂ is a highly fluorescent compound with a large Stokes shift and pronounced solvatochromism in its emission.[7]

Caption: Conversion of non-fluorescent NBT to fluorescent 4-amino-BTD.

This conversion is the basis for its use as a chemical sensor. For instance, in hypoxic cancer cells, elevated levels of nitroreductase enzymes can catalyze this reduction, effectively "turning on" fluorescence and allowing for specific imaging of the tumor environment.[4]

Computational Insights into Spectroscopic Behavior

Computational chemistry, particularly using Density Functional Theory (DFT), provides invaluable insights into the electronic structure and properties of NBT.[13][14]

-

Frontier Molecular Orbitals (HOMO/LUMO): Calculations reveal that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-rich benzothiadiazole ring system, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the electron-withdrawing nitro group.[13]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (the band gap) corresponds to the energy of the lowest electronic transition.[15] A smaller energy gap generally correlates with a longer wavelength of absorption (λmax). The strong electron-withdrawing nature of the nitro group lowers the LUMO energy, reducing the overall band gap and pushing the absorption into the near-UV or visible range.

-

Dipole Moments: DFT can be used to calculate the dipole moments of the ground (μ_g) and excited (μ_e) states. For NBT, calculations confirm that μ_e is significantly larger than μ_g, providing a theoretical basis for the observed positive solvatochromism.

Detailed Experimental Protocols

Protocol 1: UV-Vis Spectroscopic Analysis

-

Objective: To determine the absorption maximum (λmax) and molar absorptivity (ε) of NBT in a selected solvent.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure: a. Prepare a stock solution of NBT of known concentration (e.g., 1 mM) in the solvent of choice (e.g., acetonitrile). b. Prepare a series of dilutions from the stock solution (e.g., 10 µM, 20 µM, 30 µM, 40 µM, 50 µM). c. Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the reference beam of the spectrophotometer. d. Fill a second cuvette with the most dilute NBT solution and place it in the sample beam. e. Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm). f. Note the wavelength of maximum absorbance (λmax). g. Repeat the measurement for all dilutions. h. Plot a Beer-Lambert calibration curve of absorbance at λmax versus concentration. The slope of the line will be the molar absorptivity (ε) in M⁻¹cm⁻¹ (assuming a 1 cm path length).

Protocol 2: Investigation of Solvatochromism

-

Objective: To observe the shift in λmax of NBT as a function of solvent polarity.

-

Procedure: a. Prepare stock solutions of NBT in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol). b. For each solvent, prepare a dilute solution of identical concentration (e.g., 20 µM). c. Following the procedure in Protocol 1 (steps c-f), record the absorption spectrum for NBT in each solvent, using the respective pure solvent as the blank for each measurement. d. Tabulate the λmax values against the dielectric constant (or another polarity scale like ET(30)) of the solvents to visualize the solvatochromic shift.

References

-

Di Noto, G., et al. (2022). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 2,1,3-Benzothiadiazole, 4-nitro-. NIST WebBook. [Link]

-

Konstantinova, L. S., et al. (2021). Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release. ResearchGate. [Link]

-

Konstantinova, L. S., et al. (2021). Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release. Russian Chemical Bulletin. [Link]

-

Khdour, O. M., et al. (2015). Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. Molecules. [Link]

-

Doloczki, S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Publishing. [Link]

-

Li, J., et al. (2013). A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Gessesse, B., & Tadesse, S. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Chemistry Central Journal. [Link]

-

Di Noto, G., et al. (2022). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2011). Energetic and structural properties of this compound. ResearchGate. [Link]

-

Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. [Link]

-

Doloczki, S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Publishing. [Link]

-

Khdour, O. M., et al. (2015). Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. ResearchGate. [Link]

-

Lewis, C. M., et al. (2015). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. Molecules. [Link]

-

Khdour, O. M., et al. (2015). Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. Arizona State University Repository. [Link]

-

Davies, J. H., & Kirby, P. (1967). A novel synthesis of hydroxy-1,2,3-benzothiadiazoles. Journal of the Chemical Society C: Organic. [Link]

-

da Silva, J. P., et al. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]

-

Al-Ghamdi, A. A., et al. (2018). Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes. Scientific Reports. [Link]

-

Samsonenko, D. G., et al. (2021). Unexpectedly Long Lifetime of the Excited State of Benzothiadiazole Derivative and Its Adducts with Lewis Acids. MDPI. [Link]

-

Dragonetti, C., et al. (2013). Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole. RSC Publishing. [Link]

-

MySkinRecipes. (n.d.). This compound. Product Page. [Link]

-

Pop, A.-M. R., et al. (2020). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules. [Link]

-

Al-Shahrani, T., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]

-

Al-Shahrani, T., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. [Link]

-

Berezin, A. S., et al. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. MDPI. [Link]

-

Bîrdeanu, M., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. [Link]

-

Nnaemeka, N. J., et al. (2018). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. ACS Omega. [Link]

Sources

- 1. Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01404A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism [ricerca.unityfvg.it]

- 9. 2,1,3-Benzothiadiazole, 4-nitro- [webbook.nist.gov]

- 10. This compound | C6H3N3O2S | CID 81062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Photophysics of 4-Nitro-2,1,3-Benzothiadiazole: A Guide to Quantum Yield

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Benzothiadiazole Core and the Enigma of the Nitro Group

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the design of advanced functional molecules. Its inherent electron-deficient nature and rigid, planar structure make it a privileged building block for creating materials used in optoelectronics and, increasingly, as fluorescent probes for biological imaging.[1][2] When substituted at the 4-position with a nitro (NO₂) group, the resulting 4-nitro-2,1,3-benzothiadiazole becomes a critical synthetic intermediate and a fascinating subject of photophysical study.[3][4]

The primary challenge and, paradoxically, the greatest opportunity with 4-nitro-BTD derivatives lies in their fluorescence quantum yield (ΦF). The quantum yield, defined as the ratio of photons emitted to photons absorbed, is a direct measure of a fluorophore's efficiency.[5][6] The strongly electron-withdrawing nitro group often acts as a potent fluorescence quencher. This is primarily due to the introduction of efficient non-radiative decay pathways that compete with fluorescence. Nitroaromatic compounds are known to undergo very rapid intersystem crossing from the excited singlet state (S₁) to a triplet state (T₁), a process that dissipates energy without emitting light and thus drastically reduces the quantum yield.[7][8]

However, this "off" state is not a limitation but a design feature. By understanding the mechanisms that govern the quantum yield of 4-nitro-BTD, we can create sophisticated molecular tools, such as environment-sensitive probes and activatable sensors, that are invaluable in drug discovery and diagnostics. This guide provides a technical overview of the factors influencing the quantum yield of these derivatives and a field-proven protocol for its accurate determination.

Caption: The 4-nitro-BTD structure and its electronic properties.

Section 1: Causality and Control of Quantum Yield in BTD Derivatives

The quantum yield of a 4-nitro-BTD derivative is not a static property but is dynamically influenced by its chemical structure and local environment. Mastering these influences is key to rational probe design.

Structural Modification: The Power of Push-Pull Systems

The most dramatic control over quantum yield is achieved through synthetic modification. While the nitro group itself promotes a low-fluorescence state, its chemical reduction or substitution is a primary strategy for "turning on" fluorescence.

-

From Withdrawer to Donor: Replacing the electron-withdrawing nitro group with a potent electron-donating group (EDG), such as an amine (-NH₂) or substituted amine (-NR₂), fundamentally alters the molecule's electronic character.[9] This transformation creates a "push-pull" system, where intramolecular charge transfer (ICT) from the donor to the BTD acceptor becomes the dominant excited-state characteristic. This ICT state is often highly emissive, leading to a dramatic increase in the quantum yield.

-

Application in Action - Hypoxia Sensing: This principle is elegantly exploited in the design of fluorescent probes for detecting hypoxic (low-oxygen) conditions, a hallmark of solid tumors. A 4-nitro-BTD probe is designed to be cell-permeable but non-fluorescent (ΦF ≈ 0).[10] In the hypoxic environment of a tumor, endogenous nitroreductase enzymes specifically reduce the nitro group to a highly fluorescent amine.[10] This bio-activation results in a powerful "turn-on" fluorescent signal, allowing for precise imaging of the tumor microenvironment.

Caption: Mechanism of a hypoxia-activated 4-nitro-BTD probe.

Environmental Sensitivity: The Role of Solvatochromism

BTD derivatives with push-pull character often exhibit strong solvatochromism, where their absorption and emission properties change with solvent polarity. This phenomenon also profoundly impacts the quantum yield.

-

Mechanism of Quenching: In polar solvents, the excited ICT state can be strongly stabilized. This stabilization can lower the energy barrier to non-radiative decay pathways, such as internal conversion, effectively quenching fluorescence and reducing the quantum yield.[3][11] Conversely, in non-polar, hydrophobic environments (like the interior of a lipid droplet or a protein binding pocket), these non-radiative pathways are less favored, leading to higher quantum yields.[12]

-

Leveraging for Bio-imaging: This property is highly advantageous for developing probes that report on their local environment. For instance, a BTD derivative may be weakly fluorescent in the aqueous cytosol but become brightly emissive upon binding to a non-polar target like an intracellular lipid droplet, providing high-contrast imaging.[1]

Table 1: Representative Solvatochromic Effects on BTD Derivative Photophysics

| Solvent | Polarity Index | Max Absorption (λabs, nm) | Max Emission (λem, nm) | Quantum Yield (ΦF) | Reference |

| Toluene | 2.4 | 443 | 516 | 0.95 | [11] |

| Chloroform | 4.1 | 455 | 535 | 0.60 | [3] |

| Acetonitrile | 5.8 | 450 | 550 | 0.16 | [3] |

| Water | 10.2 | 472 | 555 | 0.06 | [11] |

| Note: Data are representative values for N-substituted amino-benzothiadiazole or benzoxadiazole derivatives to illustrate the general trend. |

Section 2: Field-Proven Methodology for Quantum Yield Determination

Accurate and reproducible measurement of fluorescence quantum yield is essential for characterizing any new derivative. The comparative method, which measures the fluorescence of the unknown sample relative to a well-characterized standard, is the most reliable and widely used technique in the field.[5][13]

Caption: Experimental workflow for comparative quantum yield measurement.

Experimental Protocol: The Comparative (Williams et al.) Method

This protocol provides a self-validating system for determining the relative fluorescence quantum yield. The use of a dilution series and gradient analysis minimizes errors from concentration effects and inner filter phenomena.[5][13]

Objective: To determine the fluorescence quantum yield (ΦF,X) of a 4-nitro-BTD derivative ("X") relative to a standard (ΦF,ST) of known quantum yield.

Materials & Equipment:

-

Test Compound (X) and Standard Compound (ST). The standard should have an absorption profile similar to the test compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54; or Rhodamine 6G in ethanol, ΦF = 0.95).[14]

-

Spectroscopic grade solvents.

-

Calibrated UV-Vis Spectrophotometer.

-

Calibrated Spectrofluorometer.

-

1 cm path length quartz cuvettes.

-

Volumetric flasks and micropipettes.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a primary stock solution of both the test compound and the standard compound in the chosen solvent at a concentration of ~1 mM.

-

From the stock solutions, prepare a series of five dilutions for both the test and standard compounds. The concentrations should be chosen such that the absorbance at the chosen excitation wavelength (λex) ranges from approximately 0.01 to 0.1. Causality: Keeping absorbance below 0.1 is critical to avoid inner filter effects, where emitted light is re-absorbed by other fluorophore molecules, which would lead to an underestimation of the true emission intensity.

-

-

Absorbance Measurements:

-

Set the excitation wavelength (λex) on the UV-Vis spectrophotometer. This should be a wavelength where both the standard and test compound absorb light.

-

Using the pure solvent as a blank, measure and record the absorbance of each of the ten prepared solutions (5 for standard, 5 for test) at λex.

-

-

Fluorescence Measurements:

-

Transfer the solutions to the spectrofluorometer.

-

Set the excitation wavelength to the same λex used for the absorbance measurements.

-

For the most concentrated solution of the standard, determine the emission wavelength range and set the instrument to scan across this range (e.g., 400-700 nm).

-

Crucially, all instrument parameters (excitation/emission slit widths, scan speed, detector voltage) must be kept identical for all subsequent measurements of both the standard and test solutions. This ensures that the measured intensities are directly comparable.

-

Record the fluorescence emission spectrum for all ten solutions.

-

-

Data Analysis and Calculation:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve). This value is proportional to the total number of photons emitted.

-

Create two separate plots: one for the standard and one for the test compound. In each plot, graph the integrated fluorescence intensity (Y-axis) against the corresponding absorbance at λex (X-axis).

-

Perform a linear regression for each data set. The data should form a straight line passing through the origin. The slope of this line is the gradient (Grad).

-

Calculate the quantum yield of the test compound (ΦF,X) using the following equation[5]:

ΦF,X = ΦF,ST × (GradX / GradST) × (ηX² / ηST²)

Where:

-

ΦF,ST is the known quantum yield of the standard.

-

GradX and GradST are the gradients from the plots for the test and standard samples, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the test and standard samples. If the same solvent is used, this term simplifies to 1.

-

-

Conclusion and Outlook

The this compound scaffold presents a powerful platform for the development of sophisticated chemical tools. While the nitro group inherently quenches fluorescence, this property is not a bug but a feature to be exploited. Through rational design—either by chemical modification to create highly emissive push-pull systems or by leveraging environmental sensitivity—researchers can create activatable probes that report on specific biological phenomena, such as enzymatic activity or the hypoxic state of tumors. The rigorous and systematic determination of the fluorescence quantum yield, using validated protocols like the comparative method, is the indispensable final step in characterizing these molecules and unlocking their full potential in research and drug development.

References

-

Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. solutions-to-win.com. [Link]

-

Valerini, D., et al. (2017). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. [Link]

-

Luminati, A., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. [Link]

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. [Link]

-

Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

-

Shevelev, A. D., et al. (2021). Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release. ResearchGate. [Link]

-

Doloczki, S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PMC. [Link]

-

Larmour, I. A., et al. (2018). Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro‑2,1,3-benzoxadiazol-4-amine Derivatives. PMC - NIH. [Link]

-

Khdour, O. M., et al. (2017). Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. PMC - NIH. [Link]

-

Berezin, M. B., et al. (2023). Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. PubMed Central. [Link]

-

Wang, J., et al. (2013). A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition. PubMed. [Link]

-